N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H22FN3O5S and its molecular weight is 435.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitors of Human Equilibrative Nucleoside Transporters
This compound has been identified as a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .
Antiviral Activities
Benzamide-based 5-aminopyrazoles and their fused heterocycles, which are similar to the compound , have demonstrated notable antiviral activities against the H5N1 influenza virus. This indicates their potential in developing antiviral therapeutics.
Saccharin Moiety Applications
The saccharin moiety, a component of this compound, has been identified as an important molecular component in various classes of 5HT1a antagonists, human leukocyte elastase (HLE) inhibitors, analgesics, human mast cell tryptase inhibitors, α1a adrenergic receptor antagonists, and aldehyde dehydrogenase inhibitors .
Antibacterial Activities
The benzo[c]pyridazine nucleus, a component similar to the compound , and its derivatives have shown antibacterial activities .
Antitumor Activities
The benzo[c]pyridazine nucleus and its derivatives have also shown antitumor activities .
Antifungal Activities
The benzo[c]pyridazine nucleus and its derivatives have demonstrated antifungal activities .
Anti-inflammatory Activities
The benzo[c]pyridazine nucleus and its derivatives have shown anti-inflammatory activities .
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function. ENTs are responsible for the transport of nucleosides across the cell membrane, which are then used in the synthesis of nucleotides. By inhibiting ENTs, the compound can disrupt nucleotide synthesis and the regulation of adenosine function .
Pharmacokinetics
The compound’s ability to inhibit ents suggests that it can cross cell membranes, which is a crucial factor in drug absorption and distribution .
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to disrupted nucleotide synthesis and adenosine function. This can have various downstream effects depending on the specific cellular context .
properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O5S/c21-16-2-4-17(5-3-16)23-8-10-24(11-9-23)30(26,27)12-7-22-20(25)15-1-6-18-19(13-15)29-14-28-18/h1-6,13H,7-12,14H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEBNBKARXIWIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.